molecular formula C11H16N2 B14362254 (1E)-2-Methyl-N'-(4-methylphenyl)propanimidamide CAS No. 90140-37-7

(1E)-2-Methyl-N'-(4-methylphenyl)propanimidamide

Cat. No.: B14362254
CAS No.: 90140-37-7
M. Wt: 176.26 g/mol
InChI Key: BYXRCENVSMZADT-UHFFFAOYSA-N
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Description

(1E)-2-Methyl-N’-(4-methylphenyl)propanimidamide: is an organic compound characterized by its unique structure, which includes a methyl group and a phenyl group attached to a propanimidamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1E)-2-Methyl-N’-(4-methylphenyl)propanimidamide typically involves the reaction of 2-methylpropanimidamide with 4-methylbenzaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imidamide bond. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of (1E)-2-Methyl-N’-(4-methylphenyl)propanimidamide may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Common industrial methods include the use of high-pressure reactors and automated systems to ensure consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions: (1E)-2-Methyl-N’-(4-methylphenyl)propanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the imidamide group to amine or other reduced forms.

    Substitution: The methyl and phenyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, (1E)-2-Methyl-N’-(4-methylphenyl)propanimidamide is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its ability to interact with specific biological targets makes it a useful tool in biochemical studies.

Medicine: In medicine, (1E)-2-Methyl-N’-(4-methylphenyl)propanimidamide is being investigated for its potential therapeutic properties. It may have applications in the development of new drugs or treatments for various diseases.

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (1E)-2-Methyl-N’-(4-methylphenyl)propanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    4-Methylpropiophenone: An aromatic ketone with similar structural features.

    2-Methylpropanimidamide: A related compound with a similar imidamide backbone.

Uniqueness: (1E)-2-Methyl-N’-(4-methylphenyl)propanimidamide is unique due to its specific combination of methyl and phenyl groups attached to the imidamide backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

90140-37-7

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

2-methyl-N'-(4-methylphenyl)propanimidamide

InChI

InChI=1S/C11H16N2/c1-8(2)11(12)13-10-6-4-9(3)5-7-10/h4-8H,1-3H3,(H2,12,13)

InChI Key

BYXRCENVSMZADT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C(C(C)C)N

Origin of Product

United States

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